

In-Depth Technical Guide: 7-Hydroxy-1-tetralone

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Compound of Interest

Compound Name: **7-Hydroxy-1-tetralone**

Cat. No.: **B1583441**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of **7-Hydroxy-1-tetralone** (CAS No: 22009-38-7), a key intermediate in pharmaceutical and chemical synthesis. The document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and its role as a versatile chemical scaffold.

Core Properties and Data

7-Hydroxy-1-tetralone is an aromatic ketone and a derivative of tetralone, characterized by a hydroxyl group at the 7-position of its naphthalene ring system.^{[1][2]} At room temperature, it typically appears as a white to off-white crystalline solid.^[1] Its structure, featuring both a reactive hydroxyl group and a ketone, makes it a valuable building block in the synthesis of various bioactive compounds, including central nervous system agents and dopaminergic drugs.^{[1][3]}

Chemical Identifiers

Identifier	Value
CAS Number	22009-38-7 [4] [5]
IUPAC Name	7-hydroxy-3,4-dihydronaphthalen-1(2H)-one [4]
Molecular Formula	C ₁₀ H ₁₀ O ₂ [5]
Canonical SMILES	C1CC2=C(C=C(C=C2)O)C(=O)C1 [1] [4]
InChI	InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2 [1] [4]
InChIKey	LGFSAJZSDNYVCW-UHFFFAOYSA-N [1] [4]

Physical and Chemical Properties

Property	Value
Molecular Weight	162.19 g/mol [5] [6]
Appearance	White to Gray to Brown powder/crystal [1] [5]
Melting Point	164-168 °C
Boiling Point	215 °C (at 12 mmHg) [6]
Density	~1.236 g/cm ³ (Predicted) [6]
pKa	9.44 ± 0.20 (Predicted) [1]
Solubility	Sparingly soluble in water [1]
LogP	1.7 (Computed) [4]

Spectral Data

Detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data with specific peak assignments for **7-Hydroxy-1-tetralone** are not readily available in the searched literature. However, based on its known structure, the following characteristic signals can be expected:

- ¹H NMR:

- Aromatic Protons (Ar-H): Signals expected in the δ 6.5-8.0 ppm range. The specific splitting pattern would correspond to the three protons on the substituted aromatic ring.
- Aliphatic Protons (-CH₂-): Multiple signals for the three methylene groups (at C2, C3, and C4) would appear in the δ 2.0-3.5 ppm range. The protons on C2, being adjacent to the carbonyl group, would likely be the most downfield of this group.
- Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically δ 4.0-7.0 ppm, and is dependent on solvent and concentration.

- ¹³C NMR:
 - Carbonyl Carbon (C=O): A signal expected in the δ 195-200 ppm range.
 - Aromatic Carbons (Ar-C): Six signals would be expected in the δ 110-160 ppm range. The carbon attached to the hydroxyl group (C7) would be significantly shifted downfield.
 - Aliphatic Carbons (-CH₂-): Three signals for the methylene carbons are expected in the δ 20-40 ppm range.
- Infrared (IR) Spectroscopy:
 - O-H Stretch (Alcohol/Phenol): A strong, broad absorption band in the region of 3100-3600 cm^{-1} due to hydrogen bonding.[5][7]
 - C=O Stretch (Ketone): A strong, sharp absorption peak around 1680-1715 cm^{-1} . The conjugation with the aromatic ring would shift this to a lower wavenumber compared to a simple aliphatic ketone.[5][8]
 - C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600 cm^{-1} .[8]
 - C-O Stretch (Phenol): A sharp peak expected around 1200-1300 cm^{-1} .[8]
 - C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm^{-1} , while aliphatic C-H stretches appear just below 3000 cm^{-1} .[7]

Experimental Protocols

The synthesis of **7-Hydroxy-1-tetralone** can be achieved via multiple routes. A common and well-documented method involves a multi-step synthesis starting from anisole, followed by demethylation.

Synthesis of 7-Hydroxy-1-tetralone from Anisole

This protocol is adapted from a patented method and involves three main stages: Friedel-Crafts acylation, Wolff-Kishner reduction, and a final intramolecular cyclization followed by demethylation.

Stage 1: Preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid

- Reaction Setup: To a 500ml reaction vessel, add 250ml of nitromethane and 30g of anisole. [1]
- Addition of Lewis Acid: Cool the mixture to between 0-15°C and add 80g of anhydrous aluminum trichloride. Maintain stirring for 2 hours at this temperature.[1]
- Acylation: Add 25g of succinic anhydride to the mixture and allow the reaction to proceed at a temperature of 10-20°C for 12 hours.[1]
- Work-up: The reaction solution is then added to a mixture of 600ml water and 100ml of 30% hydrochloric acid, controlling the temperature between 0-25°C. The mixture is stirred for 1 hour.[1]
- Isolation: The resulting precipitate is collected via suction filtration and dried under reduced pressure at 60°C to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1]

Stage 2: Preparation of 4-(4-methoxyphenyl)butyric acid

- Reduction: The 4-(4-methoxyphenyl)-4-oxobutanoic acid intermediate is reduced to 4-(4-methoxyphenyl)butyric acid. (Note: The specific patent describes a subsequent cyclization/demethylation from this intermediate).[1]

Stage 3: Cyclization, Demethylation, and Purification to **7-Hydroxy-1-tetralone**

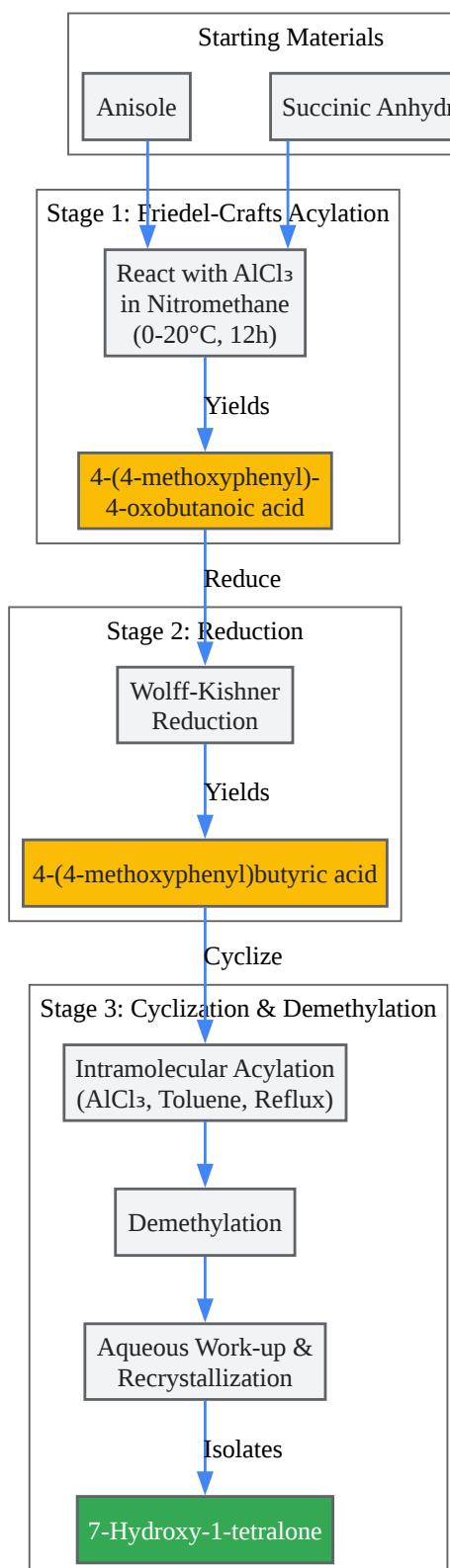
- Cyclization: 20g of 4-(4-methoxyphenyl)butyric acid is added to a solution of 200ml toluene, 44g of aluminum trichloride, and 10ml of nitromethane at 60-70°C. The mixture is heated to

reflux for 10 hours.[1]

- Quenching: The reaction solution is added to 300ml of ice water.[1]
- Extraction & Purification: The layers are separated, and the organic layer is washed with 100ml of water. The pH is adjusted to 13 with liquid caustic soda, and the layers are separated again. The aqueous layer's pH is then adjusted to 2 with hydrochloric acid, leading to precipitation.[1]
- Recrystallization: The crude product is filtered. Methanol (20ml) and water (30ml) are added to the filtrate, which is then heated to reflux to dissolve the solid. The solution is cooled to 0°C to induce crystallization.[1]
- Final Product: The crystals are collected by filtration and dried to yield a white solid of **7-hydroxy-1-tetralone** with a reported purity of 99.99% by HPLC.[1]

Visualizations: Workflows and Pathways

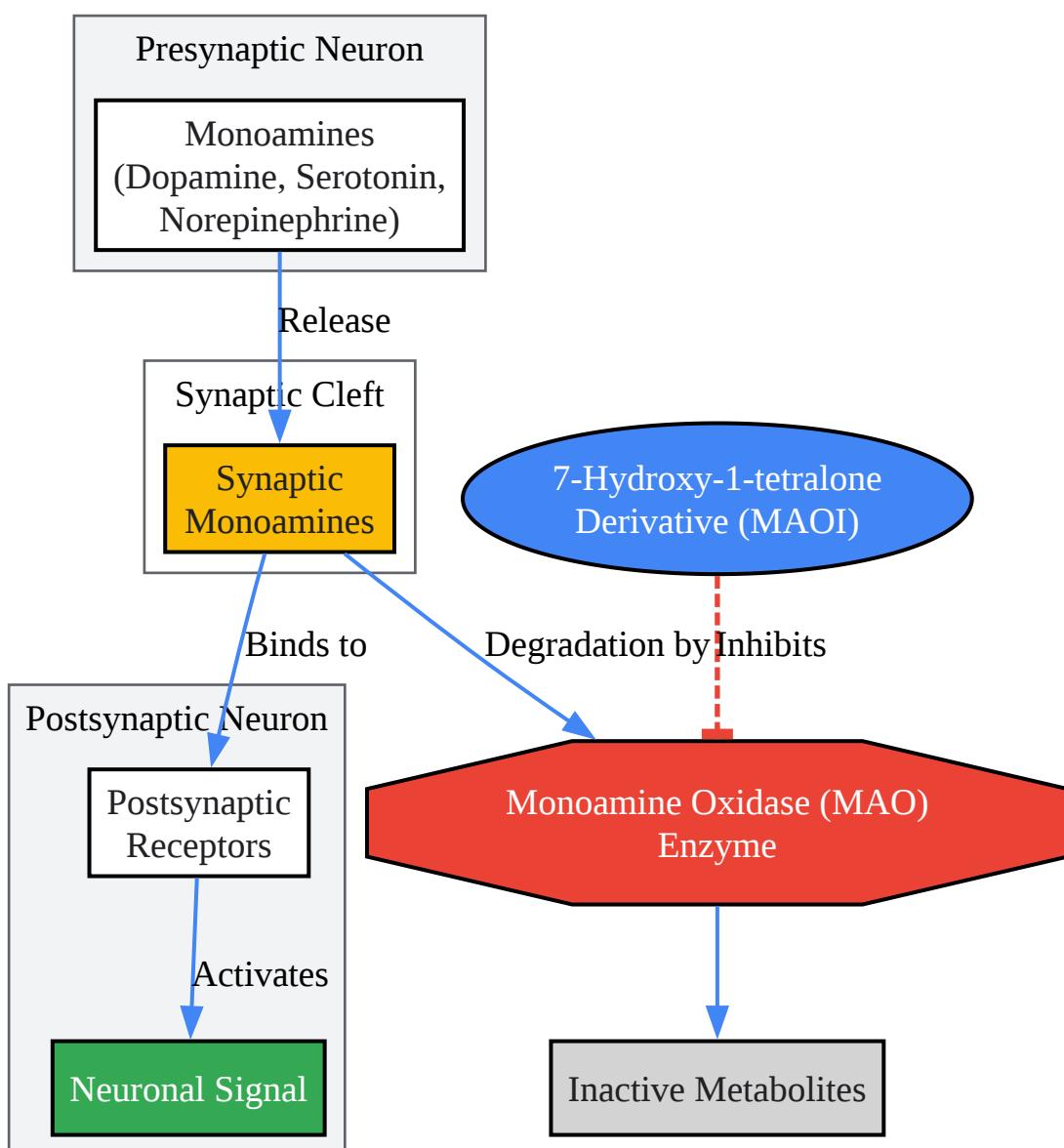
Experimental Workflow: Synthesis of **7-Hydroxy-1-tetralone**

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Caption: Synthesis workflow for **7-Hydroxy-1-tetralone**.

Signaling Pathway: Mechanism of Action as a MAO Inhibitor

Derivatives of **7-Hydroxy-1-tetralone** have shown significant potential as Monoamine Oxidase (MAO) inhibitors, which are crucial for treating neurological disorders like depression and Parkinson's disease.^[3] MAO enzymes are responsible for the metabolic degradation of monoamine neurotransmitters. By inhibiting MAO, these compounds increase the concentration and availability of neurotransmitters in the synaptic cleft.



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Caption: Inhibition of Monoamine Oxidase (MAO) by a derivative.

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References

- 1. rsc.org [rsc.org]
- 2. 5-Hydroxy-1-tetralone [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. 37827-68-2 Cas No. | 7-Hydroxy-2-tetralone | Apollo [store.apolloscientific.co.uk]
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